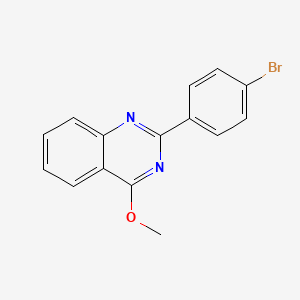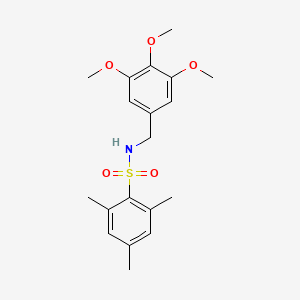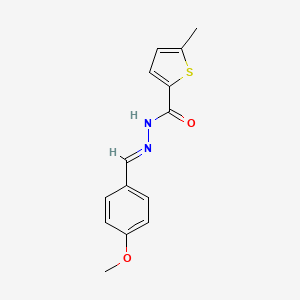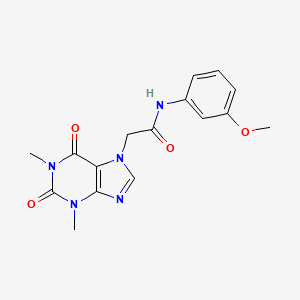
2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as INNA-051, is a novel small molecule that has gained attention in the scientific community due to its potential use as an antiviral agent. This compound has shown promising results in preclinical studies against a range of viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
Mecanismo De Acción
The exact mechanism of action of 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is not yet fully understood, but it is believed to work by inhibiting the activity of a key viral enzyme called RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the virus, and by inhibiting its activity, 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide prevents the virus from replicating and spreading.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to be well-tolerated in preclinical studies and has not been associated with any significant adverse effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral therapies. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide. One area of focus is the development of new antiviral therapies based on this compound. Another area of research is the investigation of the mechanism of action of 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, which could lead to the development of new drugs that target viral replication. Additionally, further preclinical studies are needed to fully understand the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide involves a multistep process that begins with the reaction of 2-isopropylphenol with ethyl chloroacetate to form 2-(2-isopropylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-methyl-3-nitroaniline to yield the final product.
Aplicaciones Científicas De Investigación
2-(2-isopropylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has shown potential as an antiviral agent in preclinical studies against a range of viruses, including SARS-CoV-2, influenza A virus, and respiratory syncytial virus. The compound works by inhibiting the replication of the virus within host cells, thus preventing the spread of viral infection.
Propiedades
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(2)14-7-4-5-10-17(14)24-11-18(21)19-15-8-6-9-16(13(15)3)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDITYPXTXCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)COC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
![4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)
![N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5707012.png)


![{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)

amino]phenol](/img/structure/B5707073.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)